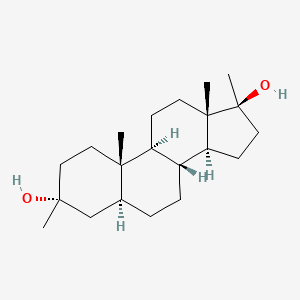
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol is a synthetic steroid compound belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans .
Métodos De Preparación
The synthesis of 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol involves several steps, typically starting from a suitable steroid precursor. The synthetic routes often include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to the steroid backbone.
Reduction: Conversion of ketone groups to hydroxyl groups.
Industrial production methods may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on androgen receptors and estrogen receptors.
Medicine: Investigated for its potential therapeutic effects in hormone-related disorders.
Industry: Utilized in the synthesis of other steroid compounds
Mecanismo De Acción
The mechanism of action of 3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol involves its interaction with androgen and estrogen receptors. It acts as an agonist for these receptors, modulating various physiological processes. The molecular targets include the androgen receptor and estrogen receptor beta, which play crucial roles in regulating gene expression and cellular responses .
Comparación Con Compuestos Similares
3beta,17alpha-Dimethylandrostane-3alpha,17beta-diol can be compared with other similar compounds such as:
5alpha-Androstane-3beta,17beta-diol: Another androgen derivative with similar biological activity.
17alpha-Methyl-3beta,17beta-dihydroxy-5alpha-androstane: Known for its androgenic effects and used in various research studies.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological properties and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H36O2 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
(3R,5S,8R,9S,10S,13S,14S,17S)-3,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O2/c1-18(22)11-12-19(2)14(13-18)5-6-15-16(19)7-9-20(3)17(15)8-10-21(20,4)23/h14-17,22-23H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19-,20-,21-/m0/s1 |
Clave InChI |
FEEOGCRWGNJTKO-YRWKUUEZSA-N |
SMILES isomérico |
C[C@]1(CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C)O)C)C)O |
SMILES canónico |
CC1(CCC2(C(C1)CCC3C2CCC4(C3CCC4(C)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















